molecular formula C16H17N3O3S2 B2408578 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide CAS No. 1022732-73-5

2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide

Cat. No.: B2408578
CAS No.: 1022732-73-5
M. Wt: 363.45
InChI Key: GTLLDFADFBYNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide is a complex organic compound with a molecular formula of C16H18N2O3S2. This compound is characterized by the presence of a sulfonyl group, an acetyl group, and a hydrazinecarbothioamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with acetyl chloride in the presence of a base to form the intermediate 2-[(4-methylphenyl)sulfonyl]acetyl chloride. This intermediate is then reacted with N-phenylhydrazinecarbothioamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetyl groups play a crucial role in binding to these targets, thereby modulating their activity. The hydrazinecarbothioamide moiety can form hydrogen bonds and other interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • 2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

Compared to similar compounds, 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)11-15(20)18-19-16(23)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLLDFADFBYNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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